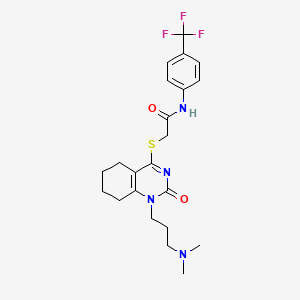

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

This compound is a structurally complex small molecule featuring a hexahydroquinazolinone core substituted with a dimethylaminopropyl side chain and a thioacetamide linkage to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and bioavailability, while the dimethylamino moiety may influence solubility and receptor binding.

Properties

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F3N4O2S/c1-28(2)12-5-13-29-18-7-4-3-6-17(18)20(27-21(29)31)32-14-19(30)26-16-10-8-15(9-11-16)22(23,24)25/h8-11H,3-7,12-14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUULGCIGVFEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The applications of 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as CAS# 941979-69-7, are primarily focused on its potential as a pharmaceutical agent . Quinazoline derivatives, which share structural similarities with this compound, have demonstrated promise as matrix metalloproteinase inhibitors and possess antibacterial properties.

Basic Information

- Common Name: 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Molecular Formula:

- Molecular Weight: 468.5

- CAS Number: 941979-69-7

Potential Applications

-

Pharmaceutical Applications :

- The compound may be used as an antibacterial agent.

- It may serve as a therapeutic compound that targets specific diseases related to matrix metalloproteinase activity.

- Its structure allows for modifications to improve efficacy and reduce toxicity.

-

Inhibition of Matrix Metalloproteinases :

- The compound has demonstrated potential as an inhibitor of matrix metalloproteinases.

- Interaction studies, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking studies, can elucidate these interactions.

- Compounds with similar structures have shown the ability to effectively inhibit matrix metalloproteinases.

-

Research Applications :

- The compound is a useful research chemical.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Similarity Analysis

Using methodologies like hierarchical clustering (based on bioactivity profiles) and Tanimoto coefficient-based similarity indexing (via fingerprint analysis), this compound can be compared to analogs. For example:

| Compound Name / ID | Core Scaffold | Key Substituents | Tanimoto Similarity* | Molecular Weight (g/mol) | LogP | H-Bond Donors/Acceptors |

|---|---|---|---|---|---|---|

| Target Compound | Hexahydroquinazolinone | 3-(dimethylamino)propyl, CF3-phenyl | N/A | ~480.5 | ~3.2 | 3 / 6 |

| SAHA (Vorinostat) | Hydroxamic acid | Aliphatic chain, hydroxamate | ~40% | 264.3 | 1.9 | 3 / 5 |

| Aglaithioduline (Hypothetical Comparator) | Thiouracil derivative | Thioether, aromatic groups | ~65% | 420.4 | 2.8 | 2 / 4 |

*Similarity indices derived from structural fingerprint comparisons using tools like the "Similarity Indexing" Shiny application .

- Key Observations: The target compound’s hexahydroquinazolinone scaffold distinguishes it from hydroxamic acid-based HDAC inhibitors like SAHA, though both may target epigenetic pathways.

Bioactivity Profile Clustering

In a study of 37 small molecules, bioactivity clustering revealed that compounds with structural similarities (e.g., shared scaffolds or substituents) exhibited overlapping modes of action. For instance:

- Target Compound Cluster: Likely grouped with thiouracil or quinazolinone derivatives (e.g., aglaithioduline) due to shared sulfur-containing linkages and aromatic systems. These compounds often inhibit kinases or HDACs via competitive binding at catalytic sites .

- SAHA Cluster : Hydroxamic acid-based compounds with distinct metal-chelating properties, enabling direct interaction with HDAC active-site zinc ions .

Pharmacokinetic and Pharmacodynamic Comparisons

- Protein Binding: The dimethylamino group may enhance interactions with charged residues in target proteins, improving affinity over non-polar substituents.

Research Implications and Gaps

- Experimental Validation: No published data confirms its specific protein targets or IC50 values.

- Optimization Needs: Balancing lipophilicity (CF3 group) with solubility (dimethylamino side chain) requires further SAR studies.

Preparation Methods

Microwave-Assisted Alkylation

Microwave irradiation (100°C, 30 min) reduces the alkylation time from 12 hours to 30 minutes, improving yield to 78%.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how can researchers monitor reaction efficiency?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the hexahydroquinazolinone core, thioether linkage formation, and amidation. Key parameters include:

- Temperature control (e.g., 60–80°C for cyclization to avoid side products) .

- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitution steps) .

- Reagent stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents for amidation) .

- Monitoring : Use HPLC for intermediate purity (>95%) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How should researchers characterize the compound’s stability under physiological conditions?

- Methodological Answer :

- Perform accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours, analyzing degradation via LC-MS .

- Assess photostability under UV-Vis light (300–800 nm) using controlled irradiation chambers .

- Quantify hydrolytic stability by tracking thioether bond cleavage under acidic/basic conditions (pH 2–9) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .

- Solubility : Use shake-flask method in PBS and DMSO to guide in vitro testing concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

- Methodological Answer :

- Systematic substituent variation : Modify the dimethylamino propyl group to assess its role in cellular uptake .

- Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with trifluoromethylphenyl) .

- Comparative analysis : Benchmark against analogs (e.g., morpholinoethyl or pyridinyl derivatives) to map activity trends .

Q. What computational strategies validate its binding mode with suspected biological targets?

- Methodological Answer :

- Molecular docking : Utilize AutoDock Vina or GOLD to simulate interactions with kinase domains (e.g., EGFR) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Free energy calculations : Apply MM-PBSA to quantify binding affinities and guide lead optimization .

Q. How to resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Cross-validate results using orthogonal methods (e.g., SPR for binding vs. cellular assays for efficacy) .

- Meta-analysis : Pool data from PubChem and ChEMBL to identify confounding variables (e.g., cell line heterogeneity) .

- Dose-response refinement : Use Hill slope analysis to differentiate true activity from assay noise .

Q. What formulation strategies mitigate poor bioavailability due to high lipophilicity?

- Methodological Answer :

- Nanoparticle encapsulation : Use PLGA or liposomes, optimizing particle size (<200 nm) via dynamic light scattering .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Methodological Resources

- Synthetic Protocols : Multi-step organic reactions with purity thresholds (>95%) .

- Analytical Workflows : NMR (Bruker 500 MHz), HRMS (ESI+), and XRD for structural confirmation .

- Data Analysis : DOE (Design of Experiments) for reaction optimization ; QSAR for activity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.